BenchChemオンラインストアへようこそ!

Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

Sigma-1 receptor ligand logD optimization spirocyclic scaffold

Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone (CAS 898758-61-7) is a spirocyclic piperidine derivative containing a 1,4-dioxa-8-azaspiro[4.5]decane core, a para-substituted benzyl linker, and a cyclopentyl ketone terminus. This compound belongs to a privileged scaffold class recognized for generating high-affinity σ1 receptor ligands, as demonstrated by structurally related 1,4-dioxa-8-azaspiro[4.5]decane derivatives that exhibit Ki values in the low nanomolar range for σ1 receptors with substantial selectivity over σ2 receptors.

Molecular Formula C20H27NO3
Molecular Weight 329.4 g/mol
CAS No. 898758-61-7
Cat. No. B1614407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
CAS898758-61-7
Molecular FormulaC20H27NO3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
InChIInChI=1S/C20H27NO3/c22-19(17-3-1-2-4-17)18-7-5-16(6-8-18)15-21-11-9-20(10-12-21)23-13-14-24-20/h5-8,17H,1-4,9-15H2
InChIKeyNHZZVMMSVAAPRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone (CAS 898758-61-7): Procurement-Grade Spirocyclic Building Block for Sigma Receptor Ligand R&D


Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone (CAS 898758-61-7) is a spirocyclic piperidine derivative containing a 1,4-dioxa-8-azaspiro[4.5]decane core, a para-substituted benzyl linker, and a cyclopentyl ketone terminus. This compound belongs to a privileged scaffold class recognized for generating high-affinity σ1 receptor ligands, as demonstrated by structurally related 1,4-dioxa-8-azaspiro[4.5]decane derivatives that exhibit Ki values in the low nanomolar range for σ1 receptors with substantial selectivity over σ2 receptors [1]. The compound's predicted ACD/LogD (pH 7.4) of 3.26 places it within a lipophilicity range considered favorable for CNS penetration and tumor-targeting applications .

Why Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone Cannot Be Replaced by Generic Morpholine or Simple Cycloalkyl Analogs


Substituting this compound with a generic morpholine analog (e.g., Cyclopentyl 4-(morpholinomethyl)phenyl ketone, CAS 898770-77-9) or with different regioisomers is not chemically equivalent. Medicinal chemistry studies have established that replacing a morpholine core with a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane scaffold can substantially lower logD and improve metabolic stability while altering the spatial reach of the oxygen lone pair by approximately 1.3 Å [1]. Furthermore, SAR data on σ1 receptor ligands indicate that para-substitution on the benzyl group is critical for achieving high-affinity binding, with the para-fluoroethoxybenzyl derivative achieving Ki = 5.4 nM and 30-fold selectivity over σ2 receptors, whereas altered substitution patterns are expected to reduce target engagement [2]. These scaffold-level and regioisomeric differences make simple one-to-one interchange invalid for research continuity.

Quantitative Differentiation Evidence for Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone vs. Closest Analogs


Spirocyclic 1,4-Dioxa-8-azaspiro[4.5]decane Core vs. Morpholine Analog: Predicted Lipophilicity and Metabolic Stability Advantage

The target compound employs a 1,4-dioxa-8-azaspiro[4.5]decane core rather than the simpler morpholine found in Cyclopentyl 4-(morpholinomethyl)phenyl ketone (CAS 898770-77-9). Published analyses of spirocyclic replacements for morpholines demonstrate that introducing a spirocyclic center into analogous scaffolds lowers measured logD7.4 by as much as −1.0 log unit relative to the parent heterocycle [1]. For the target compound, the predicted ACD/LogD (pH 7.4) is 3.26 . While an experimentally matched logD for the morpholine comparator is not available from non-excluded sources, the class-level trend indicates the spirocyclic compound is expected to exhibit reduced lipophilicity, which is associated with improved aqueous solubility and potentially lower metabolic turnover. This structural feature also positions the oxygen lone pair approximately 1.3 Å further outward than in morpholine, enabling deeper probing of binding site pockets [1].

Sigma-1 receptor ligand logD optimization spirocyclic scaffold metabolic stability

para-Benzyl Substitution vs. ortho- and meta-Regioisomers: Binding Affinity and Selectivity Advantage for σ1 Receptor Engagement

The target compound features para-substitution of the benzyl group (4-position), distinguishing it from the ortho-substituted isomer Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone (CAS 898781-17-4) and the meta-substituted isomer Cyclopentyl 3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone (CAS 898762-52-2). In the σ1 receptor ligand class, para-substituted 1,4-dioxa-8-azaspiro[4.5]decane derivatives have demonstrated high-affinity binding: the para-fluoroethoxybenzyl analog (5a) achieved Ki = 5.4 ± 0.4 nM for σ1 receptors with 30-fold selectivity over σ2 receptors and 1404-fold selectivity over the vesicular acetylcholine transporter [1]. Although direct binding data for the target compound and its regioisomers are not publicly available from non-excluded sources, the SAR trend established for this scaffold class strongly supports that para-substitution is optimal for target engagement, whereas ortho and meta substitution are expected to reduce affinity due to altered geometry at the receptor binding site.

Sigma-1 receptor regioisomer comparison para-substitution binding affinity

Cyclopentyl Ketone vs. Cyclohexyl and Cyclopropyl Analogs: Intermediate Lipophilicity for Balanced Pharmacokinetics

The target compound incorporates a cyclopentyl ketone terminus, which provides a lipophilicity profile intermediate between the smaller cyclopropyl analog Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone (CAS 898758-55-9, MW 301.38) and the larger cyclohexyl analog Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone (CAS 898758-64-0, MW 343.46) . The predicted ACD/LogD (pH 7.4) of the target compound is 3.26, whereas the ortho-substituted cyclopentyl analog (2-position isomer) has a slightly lower predicted logD of 3.16 . This difference of +0.10 log units, while small, indicates that the 4-substituted cyclopentyl compound occupies a distinct logD space that may translate to differential membrane permeability and tissue distribution compared to both the regioisomers and the cyclopropyl/cyclohexyl congeners.

Cycloalkyl SAR lipophilicity tuning cyclopentyl sigma receptor ligand

Optimal Application Scenarios for Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone Based on Demonstrated Scaffold Strengths


Sigma-1 Receptor Radioligand Development and PET Tracer Optimization

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is validated for σ1 receptor imaging: the ¹⁸F-labeled analog 5a achieved Ki = 5.4 nM with 30-fold σ1/σ2 selectivity and demonstrated specific tumor accumulation in PET imaging studies of human carcinoma and melanoma xenograft models [1]. The target compound, with its spirocyclic core and para-substitution pattern, is structurally positioned for radiolabeling campaigns where the cyclopentyl ketone may be further derivatized or serve as a reference standard for cold chemistry validation.

Structure-Activity Relationship (SAR) Studies Requiring Regioisomeric and Scaffold Precision

This compound is essential for systematic SAR explorations where substitution position (para vs. ortho vs. meta) and scaffold type (spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane vs. morpholine) are independent variables. The scaffold-level logD reduction of approximately −1.0 log unit relative to morpholine analogs, combined with the extended oxygen lone pair geometry [2], enables researchers to dissect contributions of lipophilicity and binding-site interactions to target engagement.

Chemical Probe Synthesis for Central Nervous System Target Engagement Assays

The intermediate lipophilicity (predicted logD 3.26) and moderate molecular weight (329.43) of the target compound place it in a favorable CNS drug-like property space . With the sigma-1 receptor implicated in CNS disorders, this compound can serve as a starting point for developing chemical probes where balanced permeability and solubility are required for in vivo target engagement studies.

Quote Request

Request a Quote for Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.